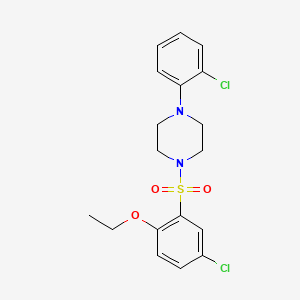

![molecular formula C18H14ClNO5 B2743040 4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903584-87-2](/img/structure/B2743040.png)

4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

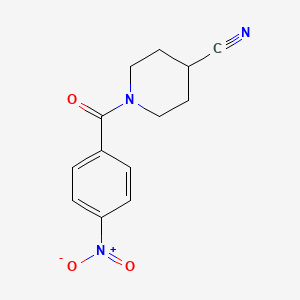

The compound “4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a complex organic molecule. It contains several functional groups, including a methoxy group (-OCH3), a chloro group (-Cl), an oxo group (=O), and a benzo[f][1,4]oxazepine-3,5(2H,4H)-dione group, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, the chloro group via a halogenation reaction, and the oxo group via an oxidation reaction . The benzo[f][1,4]oxazepine-3,5(2H,4H)-dione group could be formed via a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with multiple sites for potential hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could undergo nucleophilic substitution reactions, the chloro group could undergo elimination or substitution reactions, and the oxo group could undergo reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would be affected by its polarity, its melting and boiling points by the strength of intermolecular forces, and its reactivity by the presence of reactive functional groups .Applications De Recherche Scientifique

Improved Glucose Tolerance and Insulin Release

The research by Schnur and Morville (1986) on oxazolidinediones, including compounds with structural similarities to the specified chemical, demonstrated improved glucose tolerance in rats and potentiation of insulin release without causing hypoglycemia below normal fasting levels. The study explored the effects of substituent variations on phenyl rings and oxazolidinedione cores, providing insights into structure-activity relationships in medicinal chemistry Schnur & Morville, 1986.

Heterocyclic Liquid Crystals

Yeap, Mohammad, and Osman (2010) synthesized a series of heterocyclic compounds, including oxazepine derivatives, demonstrating their thermal and mesomorphic behaviors. These compounds showed high phase transition temperatures and potential for application in liquid crystal technology, indicating the versatility of oxazepine cores in material science Yeap, Mohammad, & Osman, 2010.

Synthesis and Characterization of Phthalazinone Derivatives

Mahmoud et al. (2012) detailed the synthesis of several phthalazinone derivatives, including compounds with benzoxazepine cores. This research provides valuable information on synthetic routes and spectral characterizations, offering a basis for further exploration of such compounds in drug discovery and development Mahmoud et al., 2012.

Asymmetric Synthesis of Optically Active Compounds

Mukaiyama, Takeda, and Fujimoto (1978) developed a method for synthesizing highly optically active β-substituted alkanoic acids using oxazepine derivatives as intermediates. This work showcases the potential of oxazepine cores in asymmetric synthesis, contributing to the field of chiral drug development Mukaiyama, Takeda, & Fujimoto, 1978.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO5/c1-24-15-7-6-11(19)8-13(15)14(21)9-20-17(22)10-25-16-5-3-2-4-12(16)18(20)23/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNONVSHAVJTKCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

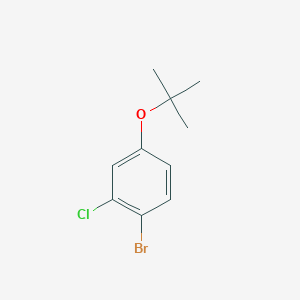

![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)

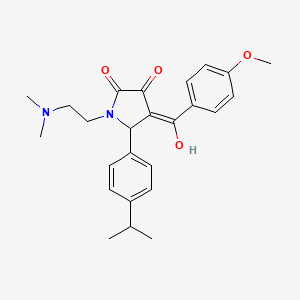

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-4,5-difluorophenyl)amino]acetamide](/img/structure/B2742969.png)

![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

![1-(3-Methoxyphenyl)-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2742973.png)

![N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2742979.png)

![2-chloro-N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2742980.png)